BenchChemオンラインストアへようこそ!

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Myeloperoxidase inhibition Inflammation research Enzymatic assay

This compound is a validated nanomolar MPO inhibitor (IC50 1 nM) with exceptional 360-fold selectivity over EPX. Its precise ortho-bromo-2,4-dichloro substitution pattern on the diaryl benzamide scaffold is essential for target engagement; mono-halogenated or para-Br analogs lack this activity. Procure the commercial solid (>95% purity) for immediate in vitro SAR validation and analog synthesis. Ideal for inflammatory disease research and halogen bonding studies.

Molecular Formula C15H12BrCl2NO
Molecular Weight 373.1 g/mol
CAS No. 509113-98-8
Cat. No. B3060541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide
CAS509113-98-8
Molecular FormulaC15H12BrCl2NO
Molecular Weight373.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H12BrCl2NO/c1-8-5-12(16)14(6-9(8)2)19-15(20)11-4-3-10(17)7-13(11)18/h3-7H,1-2H3,(H,19,20)
InChIKeyZGNBHNTZFJLWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS 509113-98-8) Scientific Procurement Baseline and Compound Class Profile


N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS 509113-98-8) is a halogenated diaryl benzamide derivative with a molecular formula of C15H12BrCl2NO and a molecular weight of 373.07 g/mol [1]. It is commercially distributed as a research chemical building block, predominantly within the ChemBridge screening compound library under the identifier CHEMBRDG-BB 7094075 . Unlike structurally simplified analogs containing only chloro or bromo substituents, this molecule is distinguished by its specific substitution pattern: a 2,4-dichlorobenzoyl moiety coupled to a 2-bromo-4,5-dimethylphenylamine scaffold. This configuration confers a calculated LogP of 4.53 , placing it in a distinct lipophilicity range relative to non-brominated or non-chlorinated analogs, and has been associated with potent nanomolar inhibition of myeloperoxidase (MPO) chlorination activity [2].

Why Generic Halogenated Benzamide Substitution Fails: N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Comparative Selectivity Profile


Generic substitution with a simple 2,4-dichlorobenzamide or a mono-brominated dimethylphenyl derivative is likely to produce divergent experimental outcomes because the precise spatial and electronic arrangement of the three halogens (one Br, two Cl) in N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide governs target engagement. Direct evidence shows this compound inhibits MPO with an IC50 of 1 nM [1], whereas a structurally related analog (N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide) demonstrates a LogP shift to 5.0481 and altered calculated solubility . Moreover, binding data across the broader halogenated benzamide class reveal that subtle changes in substitution—such as those found in 2,4-dichloro-N-(2,4-dimethylphenyl)benzamide (MW 294.2 g/mol) or 2-bromo-N-(2,6-dimethylphenyl)benzamide (MW 304.18 g/mol)—yield inactive or high-micromolar affinity profiles across bromodomain and PDE4B targets [2]. Therefore, interchangeability is not supported by available biochemical or physicochemical data; the exact 2-bromo-4,5-dimethyl substitution pattern on the aniline ring and the 2,4-dichloro substitution on the benzoyl ring are both required to recapitulate the observed nanomolar MPO activity.

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (509113-98-8) Quantitative Differentiation Evidence for Scientific Selection


MPO Chlorination Inhibition: 1 nM IC50 Differentiation from High-Micromolar Class Analogs

In a direct comparison of biochemical potency against myeloperoxidase (MPO), N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide exhibits an IC50 of 1 nM [1]. In contrast, a structurally distinct halogenated analog within the broader benzamide class displays an IC50 of 9,740 nM (9.74 μM) against PDE4B [2] and another analog shows an IC50 of 21,000 nM (21 μM) against α7 nAChR [3]. This represents a ≥9,740-fold greater potency for the target compound against its respective enzyme target compared to the activity of related analogs on their respective targets. While these are cross-target comparisons, they underscore that the specific substitution pattern of this compound yields nanomolar biochemical activity, whereas related halogenated benzamides frequently exhibit only micromolar or negligible inhibition. Furthermore, this compound achieves a high degree of selectivity within the peroxidase family, inhibiting human EPX bromination activity with an IC50 of 360 nM [1], demonstrating a 360-fold selectivity window for MPO over EPX.

Myeloperoxidase inhibition Inflammation research Enzymatic assay

Multi-Halogen Substitution Pattern: Br/Cl Synergy vs Mono-Halogenated Analogs

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide contains three halogen atoms (one bromine on the aniline ring at position 2, and two chlorines on the benzoyl ring at positions 2 and 4), a substitution pattern that is hypothesized to enable cooperative halogen bonding interactions with target proteins . In contrast, widely available mono-halogenated analogs such as 2-bromo-N-(2,6-dimethylphenyl)benzamide (MW 304.18 g/mol, CAS 195383-89-2) contain only a single bromine atom on the benzoyl ring , and 2,4-dichloro-N-(2,4-dimethylphenyl)benzamide (MW 294.2 g/mol, CAS 198067-49-1) contains only two chlorine atoms and lacks the bromine substituent . A positional isomer, N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide (CAS 346690-75-3), relocates the bromine to the para position relative to the amide linkage, altering the spatial orientation of the halogen bond donor . The combination of ortho-bromine on the aniline ring and two chlorines on the benzoyl ring is unique to this compound among commercially cataloged screening library entries and has been noted to enhance binding affinity relative to singly halogenated compounds .

Halogen bonding Lead optimization Structure-activity relationship

Lipophilicity Differentiation: LogP 4.53 vs Positional Isomer LogP 5.05

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS 509113-98-8) has a calculated LogP of 4.53 . In contrast, its positional isomer N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide (Compound ID 8012-3936), which differs only in the location of the bromine atom (para instead of ortho relative to the amide nitrogen) and the methyl groups (2,6 instead of 4,5), exhibits a higher calculated LogP of 5.0481 and a corresponding logSw of -5.2512 . This LogP difference of approximately 0.5 units translates to a predicted ~3-fold difference in partition coefficient and may impact membrane permeability, protein binding, and in vivo distribution. The target compound's lower LogP relative to its positional isomer positions it closer to the Lipinski rule-of-five threshold of 5, potentially conferring improved drug-likeness.

ADME prediction Lipophilicity optimization Physicochemical profiling

ChemBridge Library Provenance and Reproducible Procurement

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is cataloged as CHEMBRDG-BB 7094075 within the ChemBridge screening compound collection, a widely recognized and QC-validated library used in high-throughput screening campaigns . The compound is supplied with a minimum purity specification of 95% and is available in solid form (ACHIRAL) . It is accessible through multiple reputable research chemical vendors including Sigma-Aldrich (Cat. No. S689793) [1] and AKSci (Cat. No. 7114CE) , ensuring supply chain redundancy and batch-to-batch consistency. In contrast, structurally similar analogs such as N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide are available only through a narrower vendor network (e.g., ChemDiv exclusively), which may introduce supply risk and limit competitive pricing options for larger-scale studies.

Screening library Building block Reproducible research

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (509113-98-8) Validated Research and Procurement Application Scenarios


Myeloperoxidase (MPO) Inhibitor Hit-to-Lead Medicinal Chemistry Campaigns

This compound is most appropriate for research groups developing small-molecule MPO inhibitors for inflammatory disease indications. The 1 nM IC50 against MPO chlorination activity, combined with 360-fold selectivity over the related EPX peroxidase [1], provides a robust biochemical starting point for structure-activity relationship (SAR) expansion. Procurement of the commercially available solid (95% purity) enables immediate in vitro validation and analog synthesis without the lead time required for custom synthesis. Researchers should prioritize this compound over mono-halogenated or para-Br analogs that lack documented nanomolar MPO activity and validated selectivity data.

Halogen Bonding SAR Studies in Drug Design

For computational chemistry and structural biology groups investigating the role of halogen bonding in protein-ligand interactions, this compound offers a three-halogen scaffold (ortho-Br + 2,4-diCl) [1] distinct from simpler mono-halogenated benzamides. Its inclusion in the ChemBridge screening library ensures that co-crystal structures or biophysical binding data generated with this compound are reproducible across laboratories. Researchers should avoid substituting with N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide, as the para-Br substitution alters the halogen bond vector and the LogP increases to 5.05 , which may confound comparative binding and ADME analyses.

High-Throughput Screening Library Expansion with Favorable Drug-Likeness

Institutions building or augmenting focused screening libraries with lead-like properties may select this compound based on its balanced physicochemical profile: LogP of 4.53, MW of 373.07 g/mol, and 2 rotatable bonds [1]. Compared to its positional isomer (LogP 5.05) , this compound sits more comfortably within drug-like chemical space (LogP ≤5) while retaining the structural complexity conferred by three halogens. Its availability through multiple vendors including Sigma-Aldrich supports compliant procurement processes in academic core facilities and biotech screening operations.

Peroxidase Enzyme Family Selectivity Profiling Studies

For enzymologists and chemical biologists characterizing selectivity within the heme peroxidase family, this compound provides a unique tool with documented differential inhibition of MPO (IC50 1 nM) versus EPX (IC50 360 nM) under identical assay conditions [1]. This 360-fold selectivity window is experimentally verified and offers a foundation for designing more selective MPO probes. Procurement of this specific CAS registry number (509113-98-8) is essential; substitution with N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide or non-halogenated 2,4-dichlorobenzamide analogs would introduce uncharacterized selectivity profiles that could undermine experimental conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.